rac-Clopidogrel Carboxylic Acid Hydrochloride
Overview
Description
rac-Clopidogrel Carboxylic Acid Hydrochloride is a metabolite of clopidogrel, a widely used antiplatelet medication. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. It is primarily used in pharmaceutical research and development as a reference standard and impurity marker .
Mechanism of Action
Target of Action
The primary target of rac-Clopidogrel Carboxylic Acid Hydrochloride, also known as Clopidogrel, is the P2Y12 component of ADP receptors on the platelet surface . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
Clopidogrel requires in vivo biotransformation to an active thiol metabolite . This active metabolite irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface . This action prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor by Clopidogrel’s active metabolite disrupts the ADP-mediated activation of the GPIIb/IIIa receptor complex. This disruption prevents fibrinogen binding, platelet-platelet interaction, and ultimately, platelet aggregation .
Pharmacokinetics
Approximately 85% of absorbed Clopidogrel undergoes first-pass metabolism by carboxylesterase 1 in the liver to an inactive carboxylic acid derivative . The remaining 15% is metabolized by the cytochrome P450 (CYP) system to generate its active metabolite via a two-step bioactivation process . These ADME properties significantly impact the bioavailability of Clopidogrel .
Result of Action
The molecular and cellular effects of Clopidogrel’s action primarily involve the reduction of platelet aggregation. This reduction decreases the risk of thrombotic events, such as myocardial infarction and stroke .
Action Environment
The action, efficacy, and stability of Clopidogrel can be influenced by various environmental factors. For instance, genetic variations in the enzymes involved in Clopidogrel’s metabolism, particularly CYP2C19, can affect the drug’s antiplatelet activity . Additionally, interactions with other drugs metabolized by the same enzymes can alter Clopidogrel’s effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Clopidogrel Carboxylic Acid Hydrochloride involves the hydrolysis of clopidogrel to produce its carboxylic acid derivative. This process typically requires acidic or basic conditions to facilitate the hydrolysis reaction. The resulting carboxylic acid is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
rac-Clopidogrel Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Conversion of clopidogrel to its carboxylic acid derivative.
Oxidation: Potential oxidation of the thienopyridine ring.
Substitution: Possible substitution reactions on the aromatic ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products Formed
The major product formed from the hydrolysis of clopidogrel is this compound. Other potential products include oxidized derivatives and substituted aromatic compounds .
Scientific Research Applications
rac-Clopidogrel Carboxylic Acid Hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods such as HPLC and mass spectrometry.
Biology: To study the metabolic pathways and biotransformation of clopidogrel.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: As an impurity marker in the quality control of clopidogrel formulations
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: The parent compound, an antiplatelet medication.
Ticlopidine: Another thienopyridine antiplatelet drug with a similar mechanism of action.
Prasugrel: A newer thienopyridine with a faster onset of action and more potent antiplatelet effects.
Uniqueness
rac-Clopidogrel Carboxylic Acid Hydrochloride is unique as it serves as a key metabolite and impurity marker in the study and quality control of clopidogrel. Its presence and concentration can provide valuable insights into the metabolic pathways and stability of clopidogrel formulations .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKSIOUPGDBSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.